molecular formula C16H20N2O3S B10881697 1-(Benzylsulfonyl)-4-(furan-2-ylmethyl)piperazine

1-(Benzylsulfonyl)-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10881697
M. Wt: 320.4 g/mol
InChI Key: ZGBKIVJCVYVADM-UHFFFAOYSA-N
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Description

1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE typically involves the reaction of piperazine with benzylsulfonyl chloride and 2-furylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity. The piperazine ring provides a flexible scaffold that can adopt various conformations, facilitating interactions with multiple targets.

Comparison with Similar Compounds

    1-(2-FURYLMETHYL)PIPERAZINE: Lacks the benzylsulfonyl group, making it less versatile in terms of chemical reactivity.

    BENZYLSULFONYL PIPERAZINE: Does not have the furylmethyl group, which may reduce its binding affinity in certain applications.

Uniqueness: 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE is unique due to the presence of both benzylsulfonyl and furylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C16H20N2O3S/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2

InChI Key

ZGBKIVJCVYVADM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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